

Technical Guide: Biological Activity & Application of (R)-Piperidine-3-carboxamide Hydrochloride[1]

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Compound of Interest

Compound Name:	(R)-Piperidine-3-carboxamide hydrochloride
CAS No.:	1214903-21-5
Cat. No.:	B567575

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Part 1: Executive Summary

(R)-Piperidine-3-carboxamide hydrochloride (CAS: 1214903-21-5) is a high-value chiral scaffold used extensively in the synthesis of small-molecule inhibitors targeting poly(ADP-ribose) polymerases (PARP), proteasomes, and cysteine proteases (e.g., Cathepsin K).[1] While the free base nipecotamide exhibits modest intrinsic activity as a GABA uptake inhibitor, the primary biological value of the (R)-enantiomer lies in its role as a stereochemical driver for high-affinity ligand binding.

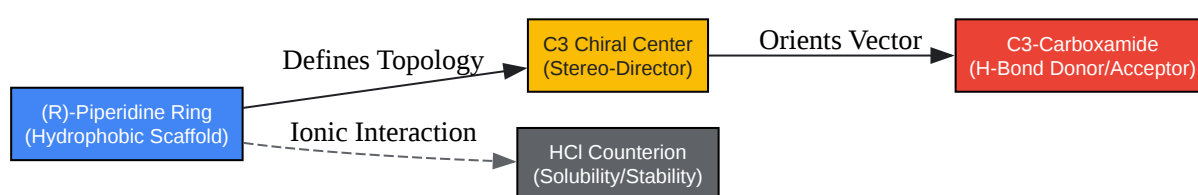
This guide details the molecule's physicochemical profile, its structural contribution to bioactive pharmacophores, and validated protocols for its utilization in drug discovery.[2]

Part 2: Chemical & Physical Profile[1][3]

Property	Specification
Chemical Name	(3R)-Piperidine-3-carboxamide hydrochloride
Synonyms	(R)-Nipecotamide HCl, (R)-Homo-prolinamide derivative
CAS Number	1214903-21-5 (HCl salt); 88495-55-0 (Free base)
Molecular Formula	C ₆ H ₁₃ ClN ₂ O
Molecular Weight	164.63 g/mol
Chirality	(R)-Enantiomer (Active Chiral Center at C3)
Solubility	Highly soluble in water, methanol; sparingly soluble in DCM.[1][3]
pKa	~9.2 (Piperidine nitrogen), ~15 (Amide nitrogen)

Structural Visualization

The following diagram illustrates the core stereochemistry and functional vectors of the molecule.



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Figure 1: Structural dissection of (R)-Piperidine-3-carboxamide HCl highlighting pharmacophoric elements.

Part 3: Biological Activity & Mechanism of Action

Intrinsic Biological Activity

The (R)-piperidine-3-carboxamide fragment possesses low-to-moderate intrinsic biological activity, primarily interacting with neurotransmitter transporters due to its structural homology with nipecotic acid (a potent GABA uptake inhibitor).[1]

- **GABA Transporter Modulation:** Nipecotic acid derivatives are established inhibitors of GAT-1. [1] The carboxamide moiety in (R)-nipecotamide reduces potency compared to the carboxylic acid but improves blood-brain barrier (BBB) permeability.[1] It acts as a weak competitive inhibitor, often serving as a prodrug or a transportable substrate.
- **Senescence Induction:** N-aryl derivatives of piperidine-3-carboxamide have been identified as inducers of senescence in human melanoma cells (A375), triggering cell cycle arrest via p53/p21 pathways.[1]

Pharmacophoric Role in Drug Discovery

The molecule's primary utility is as a chiral building block that confers selectivity to larger drug molecules.

A. PARP Inhibition (Oncology)

In the development of PARP inhibitors (e.g., Niraparib), the piperidine ring mimics the nicotinamide moiety of NAD⁺, the natural substrate of PARP enzymes.

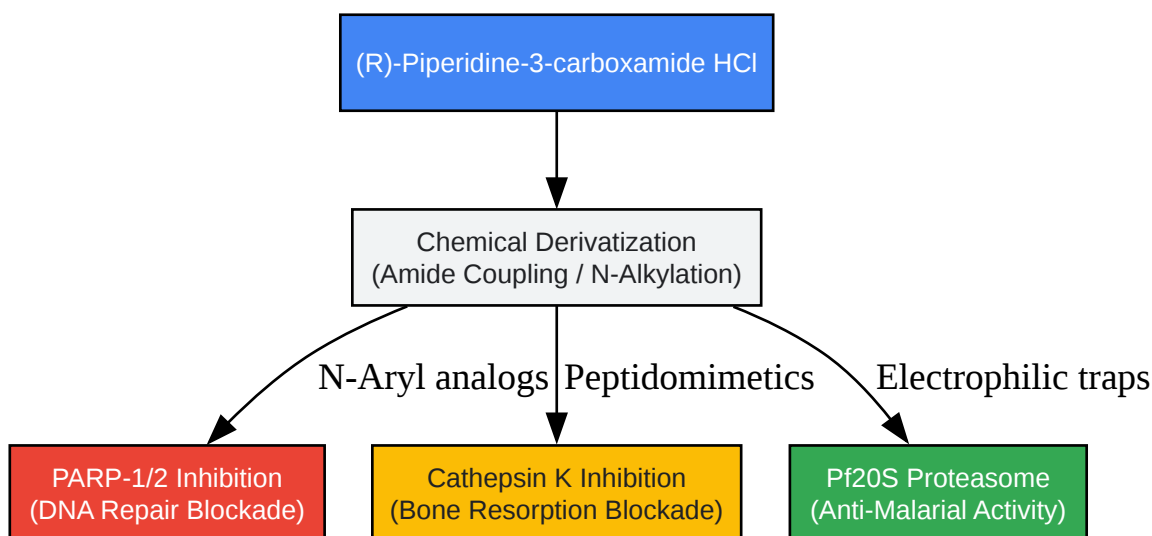
- **Binding Mode:** The amide group forms critical hydrogen bonds with the Ser904 and Gly863 residues in the catalytic pocket of PARP-1.
- **Stereochemical Impact:** While Niraparib utilizes the (S)-enantiomer, the (R)-enantiomer is critical for Structure-Activity Relationship (SAR) studies.[1] In many kinase and protease targets, the (R)-configuration directs the bulky N-substituent into a distinct hydrophobic sub-pocket (e.g., S2 pocket), altering selectivity profiles between isoforms (e.g., PARP1 vs. PARP2 or Cathepsin K vs. L).

B. Proteasome Inhibition (Infectious Disease)

(R)-Piperidine-3-carboxamide derivatives have shown species-selective inhibition of the *Plasmodium falciparum* 20S proteasome (Pf20S).[1][4]

- Mechanism: The amide acts as an electrophilic trap or recognition motif, while the piperidine ring occupies the P1 site. The (R)-configuration has been explored to optimize fit within the $\beta 5$ active site of the parasite proteasome, distinct from the human constitutive proteasome.

Pathway Visualization: From Scaffold to Bioactivity



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Figure 2: Therapeutic divergence of the (R)-piperidine-3-carboxamide scaffold.

Part 4: Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity

Biological activity is strictly dependent on chiral purity. The (R)-isomer must be distinguished from the (S)-isomer (Niraparib intermediate) using chiral HPLC.[1]

Objective: Quantify (R)-enantiomer excess (% ee).

Materials:

- Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 μ m).[1]
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1]
- Detection: UV at 210 nm.[1]

- Sample: 1 mg/mL in mobile phase.[1]

Procedure:

- Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.
- Injection: Inject 10 μ L of the sample.
- Elution: Run isocratic flow for 20 minutes.
- Analysis: The (R)-isomer typically elutes after the (S)-isomer on AD-H columns (verify with racemic standard). Calculate % ee using the formula:

[1]

Protocol 2: Synthesis of N-Aryl Bioactive Derivative

A standard workflow to couple the scaffold to an aryl halide, generating a potential PARP-inhibitory motif.[1]

Reaction: Buchwald-Hartwig Amination.[1]

Step-by-Step:

- Charge: In a glovebox, add (R)-Piperidine-3-carboxamide HCl (1.0 equiv), Aryl bromide (1.1 equiv),

(0.02 equiv), and BINAP (0.04 equiv) to a reaction vial.
- Base: Add Sodium tert-butoxide (3.0 equiv). Note: Excess base is required to neutralize the HCl salt.
- Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
- Reaction: Seal and heat to 100°C for 12 hours.
- Workup: Cool to RT, filter through Celite, and concentrate.
- Purification: Flash chromatography (DCM:MeOH gradient).

Part 5: Safety & Toxicology[1]

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[1]
Eye Irritation	H319	Causes serious eye irritation. [1]
STOT-SE	H335	May cause respiratory irritation.[1]

Handling Precautions:

- Hygroscopic: The hydrochloride salt attracts moisture. Store in a desiccator at room temperature.
- Inhalation: Use a fume hood when handling the powder to avoid respiratory sensitization.
- First Aid: In case of eye contact, rinse immediately with water for 15 minutes.

Part 6: References

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